Dipentaerythritol hexaacrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAGWXWVAHQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67653-78-5 | |
| Record name | DPHA homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60865495 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29570-58-9 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Purification Methodologies of Dipentaerythritol Hexaacrylate
Advanced Synthesis Approaches
In response to growing environmental concerns, efforts have been made to develop more sustainable and cleaner methods for producing DPHA.
Traditional DPHA production methods often generate significant amounts of acidic wastewater, which is costly and environmentally challenging to treat. google.comgoogle.com Clean production methodologies aim to address this issue by minimizing or eliminating waste streams. google.comgoogle.comgoogle.compatsnap.com
One such patented method involves a series of steps designed to recycle byproducts and eliminate wastewater discharge. google.comgoogle.com The key steps in this clean production process include:
Esterification: Reacting dipentaerythritol (B87275), acrylic acid, a catalyst, solvent, polymerization inhibitor, and antioxidant with reflux and water removal. google.comgoogle.com
Neutralization: Adding a base, such as flake caustic soda, and a small amount of water to neutralize the acidic catalyst. google.comgoogle.com
Adsorption: Using adsorbents like magnesium silicate (B1173343) to remove the salts formed during neutralization. google.comgoogle.com
Solvent and Water Removal: Distilling under reduced pressure to remove and recover the solvent and water, which can then be reused in subsequent batches. google.comgoogle.com
Filtration and Decolorization: Further purification using filter pressing and adsorbents like alkaline Ca-bentonite and calcium oxide to remove any remaining impurities, trace water, and acids, and to improve the color of the final product. google.comgoogle.com
This approach fundamentally solves the problem of organic wastewater pollution in the production of DPHA, making it a more environmentally friendly and economically viable process. google.comgoogle.com
Catalyst Development for Enhanced DPHA Production
The synthesis of DPHA, primarily through the esterification of dipentaerythritol with acrylic acid, is critically influenced by the choice of catalyst. evitachem.comnbinno.com Traditional methods have often relied on strong acid catalysts; however, recent developments focus on improving reaction efficiency and product quality while minimizing environmental impact. toagoseiamerica.com
Conventional dehydrative esterification reactions typically employ strong acids such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. toagoseiamerica.comgoogle.com While effective in promoting the reaction, these catalysts can lead to undesirable side reactions, such as Michael addition, which increases the viscosity and molecular weight of the product. toagoseiamerica.com Furthermore, residual strong acid catalysts can compromise product quality over time and cause metal corrosion. toagoseiamerica.com The removal of these catalysts often requires neutralization and washing steps, which can generate significant amounts of industrial organic wastewater. google.com
To address these shortcomings, research has focused on alternative catalytic systems. One approach involves using a specific mixture of catalysts, such as p-toluenesulfonic acid, benzenesulfonic acid, and methanesulfonic acid, which are reported to avoid the deepening of the system's color. google.com A more innovative approach has been the development of a new production method using an ester exchange reaction. toagoseiamerica.com This method, established by Toagosei, avoids the use of strong acid catalysts altogether. toagoseiamerica.com The independently developed ester exchange process allows for the synthesis of DPHA with lower viscosity and higher purity compared to products from conventional dehydrative esterification. toagoseiamerica.com
Table 1: Comparison of Catalytic Systems for DPHA Production
| Catalyst System | Type | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid, p-Toluenesulfonic Acid | Conventional Strong Acid | Effective esterification promotion | Can cause side reactions, product discoloration, corrosion; requires extensive purification. toagoseiamerica.comgoogle.com |
| Mixed Sulfonic Acids (p-toluenesulfonic, benzenesulfonic, methanesulfonic) | Modified Strong Acid | Reported to prevent color deepening in the reaction system. google.com | Still requires removal, potentially generating waste streams. google.comgoogle.com |
| Independently Developed Ester Exchange Catalyst | Ester Exchange | Provides lower viscosity and higher purity products; avoids strong acid-related issues. toagoseiamerica.com | Details are often proprietary; may have challenges with catalyst activity and removal for multifunctional acrylates. toagoseiamerica.com |
Purification and Isolation Techniques
Following synthesis, the crude DPHA mixture must undergo several purification and isolation steps to remove unreacted raw materials, catalysts, and by-products. evitachem.com Clean production methods have been developed that integrate neutralization, solvent-based separation, adsorption, and filtration to achieve a high-purity final product while minimizing waste. google.comgoogle.com
Solvent-based Purification Methods
Solvent-based purification is a cornerstone of the DPHA production process, utilized both during the reaction (as a medium for azeotropic water removal) and in post-synthesis purification. google.comchembk.com The process typically begins after the initial esterification reaction. The crude product is first neutralized, often with flake caustic soda (sodium hydroxide) and a small amount of water, to address residual acid catalysts. google.comgoogle.com
Following neutralization, the mixture undergoes a series of solvent-based separations. Solvents such as toluene, cyclohexane, n-hexane, and n-heptane are commonly used. google.com These organic solvents facilitate the separation of the DPHA from aqueous impurities and salts formed during neutralization. google.comnexanteca.com A key step in modern, cleaner production methods is the distillation of the solvent and water under reduced pressure. google.comgoogle.com This allows for the recovery and recycling of both the water and the organic solvent, which can be reused in subsequent batches, thereby eliminating wastewater discharge and reducing raw material consumption. google.com
Table 2: Solvents Used in DPHA Purification
| Solvent | Role in Purification |
|---|---|
| Toluene | Used as a solvent in the esterification reaction and subsequent purification steps. google.comchembk.com |
| Cyclohexane | A preferred solvent for the reaction and purification process. google.com |
| n-Hexane, n-Heptane | Employed as solvents in the esterification and purification process. google.com |
| Methylcyclohexane | Used as a solvent in the esterification reaction. google.com |
| Ethanol-water mixtures | Can be used for purification via recrystallization. |
Adsorption and Filtration Processes
Adsorption and filtration are critical final steps for removing trace impurities that solvent-based methods alone cannot eliminate. These processes are designed to remove residual salts, color bodies, and trace amounts of acid and water. google.comgoogle.com
A key innovation in clean DPHA production is the use of specific adsorbents. After neutralization, a magnesium silicate (or magnesium polysilicate) adsorbent is added to the mixture. google.comgoogle.com This material effectively adsorbs the salts generated during the neutralization of the acid catalyst. google.com The mixture is then filtered, typically using a filter press, to remove the magnesium silicate and the captured salts. google.comgoogle.com
For final polishing and decolorization, a combination of alkaline Ca-bentonite and calcium oxide is employed. google.comgoogle.com These adsorbents have a synergistic effect, removing color, trace water, and any remaining acidity. google.com A final filtration step removes these adsorbents, yielding a clear, high-purity DPHA product with good chromaticity. google.com This multi-adsorbent process is integral to clean production methods as it replaces traditional washing steps that generate large volumes of organic wastewater. google.com
Table 3: Adsorbents in DPHA Purification
| Adsorbent | Chemical Name/Type | Function |
|---|---|---|
| Magnesium Silicate | Synthetic Magnesium Silicate (2MgO·6SiO2·nH2O) | Adsorbs and neutralizes salts resulting from the neutralization step; acts as a filter aid. google.comgoogle.com |
| Alkaline Ca-bentonite | Layered Mineral Material | Decolorization, removal of trace water, and deacidification. google.comgoogle.com |
| Calcium Oxide | CaO | Works synergistically with bentonite (B74815) for enhanced decolorization and removal of trace acid and water. google.comgoogle.com |
Polymerization Mechanisms and Kinetics of Dipentaerythritol Hexaacrylate
Free Radical Photopolymerization of DPHA
Free radical photopolymerization is the most common method for curing DPHA. threebond.co.jp This process involves exposing the liquid monomer, mixed with a photoinitiator, to a light source, typically UV light, which triggers a rapid polymerization reaction. smolecule.commdpi.com The reaction is characterized by high speed and efficiency, though it can be susceptible to inhibition by oxygen. threebond.co.jp
The initiation of DPHA polymerization is the critical first step where reactive species are generated. This can be achieved through two primary methods: photoinitiators activated by UV light or through the use of high-energy electron beams.
Photoinitiators: These molecules absorb light and undergo a photochemical reaction to produce free radicals, which in turn initiate the polymerization of the acrylate (B77674) monomers. threebond.co.jpmdpi.com Photoinitiators are broadly classified into two types:
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing UV light to form two free radicals. rsc.org An example is 1-phenyl-1,2-propanedione (B147261) (PPD), which cleaves at the C-C bond between its carbonyl groups to generate initiating radicals. nih.gov
Type II (Hydrogen Abstraction): These systems require a co-initiator or synergist, typically a hydrogen donor like an amine. rsc.org The photoinitiator absorbs light and enters an excited state. It then abstracts a hydrogen atom from the co-initiator, resulting in a radical from the co-initiator that starts the polymerization. rsc.org
The choice of photoinitiator system is crucial for the efficiency of the polymerization process. beilstein-journals.org
Electron Beams (EB): Electron beam curing is an alternative initiation method that does not require a photoinitiator. specialchem.comspecialchem.com High-energy electrons are directed at the DPHA monomer, and the energy from these electrons causes the scission of molecular bonds, creating free radicals. ebeammachine.com These newly formed radicals act as the initiators for the polymerization chain reaction. ebeammachine.comadhesivesmag.com EB curing can penetrate opaque materials where UV light cannot, offering an advantage for certain applications. researchgate.net The process involves initiation, propagation, and termination phases, with the electron beam's energy and exposure time dictating the polymerization rate and final polymer properties. ebeammachine.com
Once free radicals are generated, the propagation phase begins. A radical adds to one of the carbon-carbon double bonds of a DPHA acrylate group, forming a new, larger radical. mdpi.com This new radical then reacts with another DPHA monomer, continuing the chain reaction. mdpi.com
Due to DPHA's structure, which contains six reactive acrylate groups, each monomer can participate in multiple growing chains simultaneously. cymitquimica.comspecialchem.com This multi-functionality leads to the formation of a highly crosslinked, three-dimensional polymer network. smolecule.comthreebond.co.jp The resulting network structure is responsible for the excellent hardness, chemical resistance, and durability of materials made from DPHA. smolecule.comspecialchem.com The high crosslink density is a defining characteristic of DPHA-based polymers. allnex.com
The growth of polymer chains is eventually halted by termination reactions. In free-radical polymerization, termination typically occurs through two main pathways:
Radical-Radical Recombination: Two growing polymer chains (macroradicals) react with each other to form a single, stable, non-reactive polymer chain. mdpi.comradtech.org
Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain, both of which are non-reactive. mdpi.com
A significant factor affecting the photopolymerization of acrylates is oxygen inhibition . threebond.co.jp Oxygen present in the system can react with the initiating or propagating radicals to form peroxy radicals. mdpi.comradtech.org These peroxy radicals are much less reactive towards acrylate double bonds and can slow or completely stop the propagation reaction, particularly at the surface of the material. threebond.co.jpmdpi.com Strategies to mitigate this include working in an inert atmosphere or using higher light intensity and initiator concentrations. mdpi.com
Thermal Polymerization of DPHA
While photopolymerization is the predominant method, DPHA can also undergo thermal polymerization. smolecule.comcymitquimica.com This process involves heating the monomer, usually in the presence of a thermal initiator, to generate the free radicals necessary to start the polymerization. google.com The reaction mechanism still follows the classic steps of initiation, propagation, and termination. mdpi.com However, thermal curing is generally slower than photocuring. mdpi.com In some applications, thermal polymerization can be used to cure DPHA in systems where light cannot penetrate or as a post-curing step to ensure complete conversion. radtech.org
Kinetic Studies of DPHA Polymerization
Understanding the kinetics of DPHA polymerization is essential for controlling the curing process and tailoring the final properties of the polymer. Kinetic studies focus on the rate of polymerization and the degree of conversion of the monomer into a polymer over time. mdpi.com The polymerization of multifunctional acrylates like DPHA often exhibits autocatalytic behavior, where the reaction rate initially increases as the polymer network forms and restricts radical mobility, which in turn reduces the termination rate. researchgate.net
Several analytical techniques are employed to monitor polymerization kinetics in real-time. mdpi.com
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during the exothermic polymerization reaction as it is initiated by UV light. mdpi.comresearchgate.net The rate of heat flow is directly proportional to the rate of polymerization. researchgate.net By integrating the heat flow over time, the total heat of reaction can be determined, which allows for the calculation of the degree of conversion. mdpi.comunesp.br Photo-DSC is widely used to study the influence of variables such as light intensity, temperature, and initiator concentration on the curing kinetics. mdpi.comresearchgate.netresearchgate.net
| UV Light Intensity (mW/cm²) | Time to Peak Reaction Rate (s) | Peak Reaction Rate (W/g) | Final Conversion (%) |
|---|---|---|---|
| 5 | 15.2 | 0.8 | 68 |
| 10 | 8.5 | 1.5 | 72 |
| 20 | 4.1 | 2.9 | 75 |
Real-time Fourier-Transform Infrared (FT-IR) Spectroscopy: RT-FTIR spectroscopy is another powerful tool for monitoring polymerization kinetics. mdpi.comspecificpolymers.com The technique tracks the decrease in the concentration of acrylate C=C double bonds, which have a characteristic absorption peak in the infrared spectrum (typically around 810 cm⁻¹ or 1635 cm⁻¹). bath.ac.ukdrawellanalytical.com As the polymerization proceeds, these double bonds are consumed, and the intensity of the corresponding IR peak decreases. drawellanalytical.com By measuring the change in peak area or height over time, the degree of conversion can be calculated in real-time. specificpolymers.combath.ac.uk
| Irradiation Time (s) | Normalized Absorbance at ~810 cm⁻¹ | Calculated Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 2 | 0.65 | 35 |
| 5 | 0.42 | 58 |
| 10 | 0.30 | 70 |
| 20 | 0.26 | 74 |
Influence of UV Intensity and Exposure Time on Conversion and Curing Rate
The photopolymerization of Dipentaerythritol (B87275) hexaacrylate (DPHA) is a dose-dependent process, meaning the kinetics are significantly influenced by the intensity of the ultraviolet (UV) radiation and the total exposure time. Generally, a higher UV intensity accelerates the curing process by increasing the rate of photoinitiator decomposition, which in turn generates a higher concentration of free radicals to initiate polymerization. mdpi.comnih.gov This leads to a more rapid conversion of the liquid monomer into a solid polymer and a faster curing speed. mdpi.com
Research demonstrates a direct correlation between UV light intensity and the degree of conversion (DC). Studies on acrylate-based resins show that higher light intensity results in a higher curing rate and a greater final DC. mdpi.comnih.gov For DPHA systems specifically, increasing the UV intensity has been found to raise both the conversion level at which the system vitrifies (turns into a glassy state) and the ultimate conversion of the acrylate double bonds. epfl.chresearchgate.net This means more complete curing can be achieved under higher intensity irradiation.
The total energy delivered to the system, which is a product of intensity and exposure time, is a critical parameter. nih.gov However, the relationship is not always linear. While longer exposure times can lead to a slight increase in the final conversion, the effect often plateaus after a certain point, with the final DC for some acrylate systems leveling off between 65–75%. mdpi.comwu.ac.th Excessive exposure, particularly at high intensities, can sometimes lead to polymer degradation, which may negatively impact the material's final properties. wu.ac.th The kinetics of these reactions are often described using autocatalytic models, which account for the autoacceleration that occurs as the viscosity of the forming polymer network increases, thereby reducing radical termination rates. psu.edu
The following table illustrates the general relationship between UV intensity and curing parameters for a typical acrylate system, based on findings in the literature. mdpi.comresearchgate.net
| UV Light Intensity (mW/cm²) | Peak Reaction Time (min) | Final Conversion (%) | Curing Rate (relative) |
| 5 | > 5.0 | ~68% | Low |
| 10 | ~3.4 | ~75% | Medium |
| 20 | ~2.3 | ~82% | High |
| 40 | < 1.5 | > 85% | Very High |
This table represents illustrative data based on trends reported in scientific literature. mdpi.comresearchgate.net Actual values can vary based on the specific formulation (e.g., photoinitiator type and concentration) and experimental conditions.
Gelation and Vitrification Phenomena in DPHA Systems
During the photopolymerization of DPHA, the system undergoes two major physical transformations: gelation and vitrification. Gelation marks the transition from a liquid monomer to a crosslinked, insoluble polymer network (a gel). This "gel point" is characterized by a rapid increase in viscosity and the initial development of elastic modulus. researchgate.net For dimethacrylate systems, gelation typically occurs at a low monomer conversion, often below 10%. researchgate.net
Vitrification is the process where the polymerizing system transitions from a rubbery or liquid state into a rigid, glassy solid. epfl.ch This occurs when the glass transition temperature (Tg) of the continuously forming polymer network rises to meet the curing temperature. As the system vitrifies, the mobility of the monomer and polymer chains becomes severely restricted, which dramatically slows down the polymerization reaction. researchgate.net This diffusion limitation is a primary reason why 100% conversion of double bonds is rarely achieved in highly crosslinked systems like DPHA.
In DPHA systems, UV intensity plays a crucial role in these phase transitions. Increasing the UV intensity has been shown to shift the onset of vitrification to higher levels of monomer conversion. epfl.chresearchgate.net This delay allows the polymer network more time to build and relax before being locked into a glassy state. Blending DPHA with other polymers, such as flexible polyether-based hyperbranched polymers (HBPs), can also shift the onset of vitrification to higher conversions. epfl.ch The modulus and internal stress of the final material build up significantly during and after vitrification. epfl.chresearchgate.net
Impact of Oxygen Inhibition on DPHA Photopolymerization
Free-radical photopolymerization, the primary mechanism for curing DPHA, is notoriously susceptible to inhibition by atmospheric oxygen. researchgate.net Oxygen molecules are biradicals that can efficiently scavenge the initiating and propagating radicals generated during polymerization. This reaction forms a peroxy radical, which is much less reactive towards acrylate double bonds and thus temporarily terminates or significantly slows the polymerization chain reaction. researchgate.net
Several strategies are employed to mitigate oxygen inhibition in DPHA systems. One common approach is to use higher UV intensity to generate radicals at a rate that overwhelms the inhibitory effect of oxygen. Another effective method is the use of thiol-based co-monomers in what is known as thiol-ene polymerization. The thiol groups can react with peroxy radicals to regenerate active radicals, thereby reducing the impact of oxygen and significantly increasing the cure speed. google.comradtech2020.com
Copolymerization and Terpolymerization with DPHA
Investigation of Co-monomer Reactivity Ratios
In copolymerization, which involves the polymerization of two or more different monomers, the reactivity ratios (r1 and r2) are critical parameters. They describe the relative reactivity of a growing polymer chain radical toward adding a monomer of its own kind versus the other co-monomer. These ratios are essential for predicting the composition, sequence distribution, and microstructure of the final copolymer. researchgate.net
The determination of reactivity ratios typically involves carrying out a series of copolymerization reactions at low conversion with varying initial monomer feed ratios. scielo.orgrsc.org The composition of the resulting copolymer is then analyzed, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and the data is fitted to copolymerization models such as the Fineman-Ross or Kelen-Tüdös methods. scielo.org
Despite the importance of these values, specific, experimentally determined reactivity ratios for the copolymerization of the multifunctional monomer DPHA with common co-monomers are not widely reported in the surveyed scientific literature. The high functionality of DPHA complicates the analysis, as the reactivity of its acrylate groups can change as the crosslinked network forms. General studies on acrylate copolymerization exist, but applying these values directly to a complex, network-forming system with DPHA requires significant experimental validation. researchgate.neticrc.ac.ir
Network Formation in DPHA-based Copolymers and Hybrid Systems
Dipentaerythritol hexaacrylate is frequently used as a crosslinking agent in copolymer and hybrid polymer systems to enhance the thermomechanical properties of the final material. When DPHA is copolymerized with other monofunctional or difunctional monomers, it forms a densely crosslinked three-dimensional network. icrc.ac.irresearchgate.net
The introduction of DPHA into other polymer systems, such as waterborne polyurethanes (WPU), creates a hybrid network structure. researchgate.netmdpi.com In these UV-curable WPU-acrylate systems, the high functionality of DPHA leads to a significant increase in crosslink density upon curing. mdpi.com This enhanced network structure results in improved material properties, including:
Increased Tensile Strength: The dense network provides greater resistance to deformation. researchgate.netmdpi.com
Higher Glass Transition Temperature (Tg): Formulations containing DPHA exhibit a higher Tg, indicating better thermal stability. icrc.ac.irmdpi.com
Improved Hardness and Water Resistance: The highly crosslinked structure reduces water absorption and increases surface hardness. researchgate.netmdpi.com
For example, incorporating DPHA into WPU emulsions has been shown to increase the gel fraction of the cured film to over 90%, signifying a highly efficient network formation. mdpi.com Similarly, when used as a reactive diluent with epoxy acrylates, DPHA contributes to higher hardness and Tg in the final cured films compared to monomers with lower functionality. icrc.ac.ir The formation of these complex networks is central to tailoring the performance of materials for demanding applications in coatings, adhesives, and inks. google.com
Rheological Behavior of Dipentaerythritol Hexaacrylate Systems
Rheological Characterization during Photopolymerization
The transformation of a low-viscosity liquid resin into a solid, crosslinked polymer network during photopolymerization is accompanied by profound changes in rheological properties. Techniques such as photorheology are employed to monitor these changes in real-time.
During the photopolymerization of DPHA-containing systems, the viscoelastic properties undergo a dramatic evolution. Initially, the liquid resin exhibits predominantly viscous behavior, with the loss modulus (G'') being greater than the storage modulus (G'). Upon exposure to UV radiation, the polymerization process initiates, leading to the formation of a polymer network. This is observed as a significant increase in both the storage and loss moduli. mdpi.com
A key event in the curing process is the gel point, where the material transitions from a liquid to a solid-like state. This is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G''). researchgate.net For acrylate (B77674) systems, this transition can occur at very low monomer-to-polymer conversion rates, sometimes below 5%. researchgate.net After the gel point, the storage modulus continues to rise rapidly, eventually surpassing the loss modulus by several orders of magnitude, indicating the formation of a predominantly elastic, solid network. mdpi.com Advanced techniques combining rheometry with spectroscopy, such as Raman spectroscopy, allow for the simultaneous measurement of these physical changes alongside the underlying chemical transformations, providing a comprehensive understanding of the structure-property relationships during curing. spectroscopyonline.com
The table below illustrates the typical evolution of viscoelastic properties during the UV curing of a DPHA-based system.
| Curing Stage | Storage Modulus (G') | Loss Modulus (G'') | Tan δ (G''/G') | Physical State |
| Initial (Pre-irradiation) | Low | Higher than G' | > 1 | Liquid-like |
| Gel Point | G' = G'' | G'' = G' | = 1 | Liquid-to-solid transition |
| Final (Post-curing) | High | Lower than G' | < 1 | Solid-like |
This table provides a generalized representation of the changes in viscoelastic properties during the photopolymerization of a DPHA system.
The advancement of rheological properties is directly linked to the degree of polymerization conversion. The increase in shear modulus is a direct consequence of the increasing crosslink density as more acrylate functional groups react. tainstruments.com Studies combining photorheology with real-time spectroscopic methods like near-infrared (NIR) spectroscopy have enabled the direct correlation of modulus build-up with monomer conversion. researchgate.net
It has been observed that the modulus does not increase linearly with conversion. researchgate.net Initially, at low conversion rates, the system remains liquid. A critical conversion must be reached to achieve the gel point. researchgate.net Beyond this point, the network formation accelerates, leading to a rapid increase in the shear modulus. researchgate.net The final properties of the cured material are influenced by the ultimate conversion achieved, which can be affected by factors like vitrification—the point at which the glass transition temperature of the curing polymer rises to the curing temperature, restricting molecular mobility and slowing down the reaction. epfl.ch Adding other molecules, like hyperbranched polymers (HBPs), to DPHA formulations can shift the onset of vitrification to higher conversions. epfl.ch
Influence of DPHA Concentration on System Viscosity and Flow Behavior
The concentration of DPHA in a photocurable formulation has a significant impact on the system's viscosity and flow behavior prior to curing. As a hexa-functional monomer, DPHA possesses a high molecular weight and a complex structure, which contributes to its high viscosity.
Increasing the concentration of DPHA in a resin blend generally leads to a monotonic increase in the Newtonian viscosity of the system. mdpi.comresearchgate.net This is a critical consideration in applications where a specific viscosity range is required for processing. For instance, in 3D printing, the resin's viscosity must be low enough to allow for recoating of layers but high enough to prevent dripping and maintain the shape of the printed object. tandfonline.com
The following table shows hypothetical viscosity data for formulations with varying DPHA concentrations to illustrate the general trend.
| Formulation | DPHA Concentration (wt%) | Other Components | Viscosity at a constant shear rate (Pa·s) |
| A | 10 | Reactive Diluents, Photoinitiator | 0.5 |
| B | 30 | Reactive Diluents, Photoinitiator | 2.5 |
| C | 50 | Reactive Diluents, Photoinitiator | 8.0 |
This table presents illustrative data to demonstrate the effect of DPHA concentration on the viscosity of a formulation.
Rheological Implications for Processing and Application (e.g., 3D Printing, Coatings)
The rheological properties of DPHA systems are of paramount importance for their practical application in technologies like 3D printing and coatings.
In 3D printing , particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), the resin's rheology is a key factor for successful printing. nih.gov The viscosity of the resin, heavily influenced by the DPHA content, dictates the ease of recoating the build platform between layers. tandfonline.com A very high viscosity can lead to slow recoating times and may trap air bubbles, causing defects in the final part. Conversely, a very low viscosity might lead to issues with resin containment and dimensional accuracy. DPHA is often used to increase the crosslink density and stiffness of the final printed part. nih.gov Therefore, formulators must balance the DPHA concentration with other components, such as reactive diluents like 1,6-hexanediol (B165255) diacrylate (HDDA), to achieve a desirable viscosity for printing while still obtaining the required mechanical properties in the cured object. tandfonline.comnih.gov
For coatings , the rheology of the liquid formulation affects its application characteristics, such as leveling, flow, and film thickness. The viscosity build-up during UV curing is crucial for preventing defects like wrinkling. researchgate.net A rapid increase in viscosity near the surface can lead to the formation of a "skin," which may wrinkle due to compressive stresses. researchgate.net The inclusion of DPHA can contribute to a faster cure and rapid development of mechanical properties, which is desirable for achieving scratch and chemical resistance in the final coating. researchgate.net
Advanced Materials Applications of Dipentaerythritol Hexaacrylate
DPHA in UV-Curable Coatings and Inks
DPHA is a key component in the formulation of ultraviolet (UV) light and electron beam (EB) curable coatings and inks. allnex.com Its high reactivity allows for rapid polymerization, a critical feature for high-speed industrial processes. innospk.com The incorporation of DPHA into these formulations results in coatings with excellent hardness, scratch resistance, and adhesion to various substrates, including wood, metal, plastic, and paper. nbinno.comnbinno.com Furthermore, UV-curable systems containing DPHA are often associated with low volatile organic compound (VOC) emissions, making them a more environmentally friendly option. nbinno.com
A central challenge in formulating high-performance coatings is achieving these properties while adhering to environmental regulations, such as low VOC limits. Innovations in waterborne acrylic direct-to-metal (DTM) coatings have demonstrated the ability to formulate at very low VOC levels (under 25 g/L) by carefully selecting raw materials, including high-performance acrylic resins. paint.org While DPHA is more commonly associated with 100% solids UV-curable systems, the principles of balancing performance with environmental considerations are universal in modern coatings formulation. paint.orgeuropean-coatings.com
The following table outlines the impact of DPHA on key coating properties:
| Property | Effect of DPHA Incorporation | Reference |
| Hardness | Increases | allnex.comnbinno.comnbinno.com |
| Scratch/Abrasion Resistance | Improves | allnex.comigmresins.com |
| Cure Speed | Accelerates | innospk.comigmresins.com |
| Chemical Resistance | Enhances | nbinno.comnbinno.commade-in-china.com |
| Adhesion | Promotes | nbinno.comnbinno.com |
The high degree of cross-linking imparted by DPHA is directly responsible for the enhanced durability and chemical resistance of cured films. nbinno.commdpi.com The dense, three-dimensional network created during polymerization makes it difficult for chemicals and solvents to penetrate and degrade the coating. mdpi.com This results in a protective barrier that is resistant to a wide range of substances. nbinno.commade-in-china.com The inherent hardness and abrasion resistance also contribute to the long-term durability of the film, protecting the underlying substrate from physical damage. toagoseiamerica.com
Research has shown that incorporating UV absorbers into coating formulations can further enhance their durability, particularly for outdoor applications, by protecting the film from degradation caused by UV radiation. nih.gov This strategy, combined with the robust nature of DPHA-based coatings, can lead to highly durable and long-lasting protective films.
DPHA in Adhesives
The same properties that make DPHA valuable in coatings also make it an excellent component in adhesive formulations. Its strong adhesive properties and high reactivity facilitate robust bonding between various substrates. innospk.comnbinno.com DPHA is used in adhesives for industries such as construction and automotive, where strong, durable bonds are essential. nbinno.com Its ability to be formulated for different applications provides versatility, and it performs well in challenging environments, including those with high moisture levels. nbinno.com The fast-curing nature of DPHA under UV light is particularly advantageous in manufacturing settings that require rapid assembly. innospk.com
DPHA in Dental and Biomedical Materials
The biocompatibility of DPHA has led to its investigation and use in the medical field, particularly in dental and biomedical applications. nbinno.com Its ability to form robust, cross-linked structures is beneficial for creating durable dental restorations and supportive scaffolds for tissue regeneration.
In restorative dentistry, DPHA has been explored as a comonomer in dental composite resins. thejcdp.com These materials are used to fill cavities and restore the natural appearance and function of teeth. The addition of DPHA to the resin matrix can improve the material's physical and mechanical properties. thejcdp.comnih.gov
Research has shown that incorporating DPHA into dental restorative composites can lead to a higher degree of conversion, meaning more of the monomer is converted into a polymer during the curing process. thejcdp.comnih.gov This results in a more stable and durable restoration. Studies have also indicated that the addition of DPHA can increase the glass transition temperature (Tg) of the composite, which is a measure of the material's thermal stability. thejcdp.comnih.gov A higher Tg suggests that the material will maintain its properties over a wider range of temperatures.
A study investigating a novel dental composite containing DPEPHA (a mixture of dipentaerythritol (B87275) penta- and hexa-acrylates) as a comonomer found the following results:
| DPEPHA Concentration (wt. %) | Degree of Conversion (DC) | Glass Transition Temperature (Tg) | Reference |
| 0 (Control) | Lower | Lower | thejcdp.comnih.gov |
| 20 | Higher than control | Higher than control | thejcdp.comnih.gov |
| 40 | Highest | Highest | thejcdp.comnih.gov |
This data suggests that the novel copolymer formed with DPEPHA may lead to improved physico-mechanical and biological properties of the restorative composite resin, potentially improving the quality and longevity of dental restorations. nih.gov
DPHA is also being investigated for its use in creating scaffolds for tissue engineering. These scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. The fabrication of porous scaffolds using techniques like high internal phase emulsion (HIPE) polymerization allows for the creation of materials with interconnected pores, which are crucial for cell infiltration and nutrient transport. mdpi.comwhiterose.ac.uk
In one study, porous scaffolds were created by photopolymerizing a mixture of trimethylolpropane (B17298) tris(3-mercaptopropionate) and dipentaerythritol penta-/hexa-acrylate. nih.gov The inclusion of bioceramics like hydroxyapatite (B223615) (HA) and strontium-modified hydroxyapatite (SrHA) into these scaffolds was found to significantly enhance the proliferation of osteoblastic (bone-forming) cells. nih.gov The study also observed early mineralization in the presence of these bioceramics, suggesting that these DPHA-based scaffolds could be promising for bone tissue engineering applications. nih.gov
Another research effort focused on creating multi-composite scaffolds composed of DPHA, ethylene (B1197577) glycol dimethacrylate (EGDMA), gelatin, and carbonated hydroxyapatite (cHAP) for dental bone-tissue applications. rsc.org The results indicated that these composite scaffolds have the potential for use in bone-tissue engineering. rsc.org
The following table summarizes findings from research on DPHA-based scaffolds for tissue engineering:
| Scaffold Composition | Key Findings | Reference |
| Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs with Hydroxyapatite (HA) | Enhanced compressive strength and modulus with the addition of HA. Showed good cell attachment and proliferation. | mdpi.com |
| Trimethylolpropane tris(3-mercaptopropionate) and dipentaerythritol penta-/hexa-acrylate with HA and SrHA | Greatly enhanced osteoblastic cell proliferation, especially with SrHA. Promoted early mineralization. | nih.gov |
| DPHA, EGDMA, gelatin, and cHAP | The composite scaffolds showed potential for bone-tissue engineering applications. | rsc.org |
DPHA in 3D Printing and Additive Manufacturing
Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex, three-dimensional objects directly from digital models. DPHA is a key ingredient in many photopolymer resins used in these technologies due to its high reactivity and ability to form robust, highly cross-linked networks, which contribute to the mechanical strength and resolution of printed parts. researchgate.net
Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), create objects layer-by-layer by selectively curing a liquid photopolymer resin using a light source. dakenchem.commdpi.comameralabs.com DPHA is frequently incorporated into resin formulations as a multifunctional crosslinking agent. polyspectra.com Its six acrylate (B77674) groups enable the formation of a dense polymer network, which significantly enhances the mechanical properties of the final printed object.
Table 2: Representative Mechanical Properties of Vat Photopolymerization Resins
| Property | Typical Range for 3D Printing Resins | Role of DPHA |
|---|---|---|
| Flexural Strength | 50 - 120 MPa researchgate.netresearchgate.net | Increases strength by creating a high cross-link density. |
| Flexural Modulus | 2.0 - 4.0 GPa publisherspanel.comresearchgate.net | Increases stiffness and resistance to bending. |
| Tensile Strength | 40 - 60 MPa publisherspanel.com | Enhances the maximum stress the material can withstand before breaking. |
| Hardness (Barcol) | 65 - 85 publisherspanel.com | Contributes to high surface hardness and scratch resistance. |
Note: The values represent typical ranges for hard resins used in SLA/DLP and can be achieved or enhanced through the incorporation of multifunctional acrylates like DPHA.
Two-photon polymerization (TPP) is a high-resolution 3D printing technique capable of fabricating structures with sub-micron features, far surpassing the diffraction limit of light. nanoscribe.comresearchgate.net The process uses a focused femtosecond laser to initiate polymerization only within a tiny, three-dimensional volume (a "voxel"). nanoscribe.comfrontiersin.org By moving this focal point, intricate micro- and nanostructures can be built.
DPHA is used in photoresins for TPP to create mechanically stable microstructures. mdpi.comajol.info Research has demonstrated the fabrication of complex structures using resins containing DPHA, often in combination with other monomers and photoinitiators. mdpi.comnanoscribe.com The mechanical properties and resolution of TPP-fabricated parts are directly influenced by processing parameters like laser power and writing speed. researchgate.net For instance, using a resin composed of methacrylic acid and DPHA, researchers have shown that the polymerization threshold is highly dependent on the photoinitiator concentration and laser exposure time. ajol.info This tunability allows for the precise control needed to fabricate advanced micro-devices, microrobots, and scaffolds for tissue engineering. mdpi.comresearchgate.net
Table 3: DPHA in Two-Photon Polymerization (TPP) Research
| Research Focus | Resin Components Mentioned | Key Findings | Reference |
|---|---|---|---|
| Stimulus-Responsive Microactuators | Acrylic acid, N-isopropylacrylamide, DPHA , TEA, EMK | Development of a photosensitive hydrogel precursor for fabricating 3D microactuators. | mdpi.com |
| Low-Threshold Microfabrication | Methacrylic acid, DPHA , novel photoinitiator (BBNC) | A resin with 0.18% BBNC exhibited a low polymerization threshold of 0.8 mW at a scanning speed of 10 µm/s. | ajol.info |
| Direct Writing of Laser Targets | Commercially available acrylic photoresins (likely containing multifunctional acrylates like DPHA) | Demonstrated printing of complex structures like foams and tubes with varying densities. | |
| Programmable Mechanical Properties | Commercial resin (IP-Dip) | Mechanical properties (yield strength, Young's modulus) can be tailored by adjusting laser power, writing speed, and hatching distance. | researchgate.net |
DPHA in Optical and Electronic Materials
The excellent optical clarity and rapid curing properties of DPHA make it a valuable material for fabricating optical and electronic components. When polymerized, it forms a stable, transparent matrix that can host other functional materials, such as liquid crystals.
DPHA is a foundational monomer in the fabrication of holographic polymer-dispersed liquid crystal (H-PDLC) devices. mdpi.comresearchgate.net These devices are created by recording a holographic interference pattern in a syrup containing DPHA, a liquid crystal (LC), a photoinitiator, and other components. nih.govmdpi.com The laser light causes polymerization to occur preferentially in the high-intensity regions, forcing the LC to phase-separate into the low-intensity regions. This creates a periodic structure of polymer-rich and LC-rich layers, forming a diffraction grating.
The resulting grating can diffract light. Its key feature is that it is switchable; by applying an electric field, the LC molecules can be reoriented, which changes their refractive index to match that of the polymer matrix. This effectively erases the grating, allowing light to pass through without diffraction. This technology is used to create switchable optical filters, spatial light modulators, and thin films for displays and optical communications. mdpi.com
Table 4: Example Formulations for DPHA-based H-PDLC Gratings
| Component | Function | Formulation 1 (Acoustically Switchable) | Formulation 2 (Azo-Dye Doped) mdpi.com |
|---|---|---|---|
| DPHA | Monomer (Polymer Matrix) | 43.37 wt% | 40.67 wt% |
| N-Vinylpyrrolidone (NVP) | Cross-linking Monomer | 6.62 wt% | 6.74 wt% |
| Liquid Crystal (E7) | Optically Active Material | 48.25 wt% | 42.63 wt% |
| Rose Bengal | Photoinitiator | 0.84 wt% | 0.71 wt% |
| N-Phenylglycine (NPG) | Co-initiator | 0.92 wt% | 0.76 wt% |
| Oleic Acid | Surfactant | - | 7.64 wt% |
| Methyl Red | Azo-Dye (Photo-responsive) | - | 0.86 wt% |
A liquid crystal alignment layer is a critical component in liquid crystal displays (LCDs) that dictates the default orientation of the LC molecules in the absence of an electric field. This uniform alignment is essential for achieving high contrast and a fast response time in the display. polyspectra.com Typically, these layers are made from polymers like polyimides that are mechanically rubbed or photo-aligned to create anisotropic surface properties.
While direct research specifying DPHA for this primary application is not prevalent, its fundamental properties are highly relevant. The formation of a stable, cross-linked polymer network is the basis for many alignment techniques. Given DPHA's proven role in creating stable polymer matrices that can effectively confine and interact with liquid crystals in H-PDLC systems, it represents a potential material for creating robust, patterned alignment layers. The principles of polymerization-induced phase separation used in H-PDLCs could be adapted to create surfaces with specific micro- or nano-scale topographies and chemical properties suitable for inducing liquid crystal alignment.
Highly Cross-linked Monolithic Columns for Separation Science
In the field of separation science, particularly chromatography, monolithic columns offer advantages over traditional particle-packed columns, such as lower back pressure and faster mass transfer. DPHA is a key component in the fabrication of highly cross-linked polymer-based monolithic columns. Its six acrylate functional groups enable the formation of a rigid, porous polymer structure with a high degree of cross-linking. researchgate.netmdpi.com
Researchers have successfully prepared polymethacrylate-based monolithic columns using DPHA as a cross-linker. researchgate.net For instance, a poly(lauryl methacrylate-co-DPHA) monolith demonstrated remarkably high column efficiency, reaching up to 165,000 plates/m for the separation of small molecules like alkylbenzenes. mdpi.com This high efficiency is attributed to the densely cross-linked structure created by DPHA. researchgate.netmdpi.com These columns have proven effective in separating various polar compounds, including nucleosides, phenols, and aromatic acids, in capillary liquid chromatography. researchgate.net
Furthermore, hybrid monolithic columns have been developed by copolymerizing DPHA with other materials like polyhedral oligomeric silsesquioxane methacryl substituted (POSS-MA). researchgate.netnih.gov These hybrid columns exhibit ultrahigh separation efficiencies, with one study reporting up to 511,000 N/m⁻¹ for the separation of amides and thioureas. researchgate.netnih.gov They have also been successfully applied to the efficient separation of complex biological samples like intact proteins and egg white proteins. researchgate.netnih.gov The unique "one-pot" synthesis method for these hybrid columns simplifies the fabrication process while ensuring excellent chemical and mechanical stability. researchgate.netnih.gov
| Monolith Type | Monomer/Cross-linker System | Separation Application | Reported Column Efficiency (N/m) |
| Polymeric | Lauryl Methacrylate (B99206) / DPHA | Small molecules (alkylbenzenes) | 110,000-165,000 mdpi.com |
| Polymeric | Lauryl Methacrylate / DPHA | Polar compounds (phenols, basic compounds) | Not specified researchgate.net |
| Hybrid | DPHA / POSS-MA | Amides, thioureas, positional isomers of phenols | Up to 511,000 researchgate.netnih.gov |
| Hybrid | DPHA / POSS-MA | Intact protein standards, egg white proteins | Outperformed commercial silica-based C8 column researchgate.netnih.gov |
Dielectrics for Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, DPHA is explored as a material for gate dielectrics in Organic Field-Effect Transistors (OFETs). The performance and stability of OFETs are significantly influenced by the properties of the gate dielectric layer. nih.govresearchgate.net Photo-crosslinked DPHA films, created through ultraviolet (UV) irradiation, have been demonstrated as effective dielectrics. researchgate.net
The electrical and surface properties of these c-DPHA films can be fine-tuned by controlling the photo-curing time, which in turn optimizes the OFET performance. researchgate.net The polar groups within the DPHA structure interact with the photosensitive semiconductor, leading to desirable synaptic-like behaviors in the resulting OFETs, which is promising for flexible neuromorphic applications. researchgate.net Research has shown that OFETs using DPHA-based dielectrics can operate at low voltages and exhibit a steep subthreshold swing. researchgate.net This approach offers a pathway to high-performance flexible synapses, competing with traditional silicon-based technologies. researchgate.netresearchgate.net
| Dielectric Material | Fabrication Method | Key Properties | Application |
| Photo-crosslinked DPHA (c-DPHA) | Ultraviolet (UV) irradiation | Tunable surface and electrical properties, polar groups | Flexible OFET synapses researchgate.net |
| Parylene-based double-layer | Chemical vapor deposition | Good interface and bulk dielectric properties | High-performance and stable OFETs nih.gov |
| Poly(4-vinylphenol) (PVP) | Inkjet printing | Cross-linkable, good dielectric properties | Printable OFETs mdpi.com |
DPHA in Specialty Polymers and Resins
DPHA serves as a critical building block in the synthesis of various specialty polymers and resins, imparting desirable characteristics such as high cross-link density, thermal stability, and enhanced mechanical properties.
Synthesis of Polyesters, Polyethers, Polyurethanes, and Alkyd Resins
DPHA is a valuable raw material for producing a range of polymers including polyesters, polyethers, polyurethanes, and alkyd resins. smolecule.com The synthesis of these materials involves reacting DPHA with other monomers under specific conditions. smolecule.com
In the formulation of polyurethanes , DPHA can be reacted with a diisocyanate in the presence of a catalyst. smolecule.com It has been used as a multifunctional acrylate monomer in polyurethane adhesives for temporary bonding applications. koreascience.kr UV-curable waterborne polyurethane (WPU) emulsions have been prepared using DPHA along with dipropylene glycol diacrylate (DPGDA) as reactive diluents. veeprho.comresearchgate.net The high cross-linked density of the resulting WPU films leads to excellent water resistance, with some studies reporting water absorption as low as 3.75% over 24 hours. researchgate.netmdpi.com
In the context of alkyd resins , while research often focuses on the polyol dipentaerythritol (DPE), the precursor to DPHA, studies have shown that increasing the content of such hexafunctional polyols enhances the hardness, gloss, and network structure of high-solids air-drying alkyds. researchgate.net
Hybrid and Nanocomposite Materials
The creation of hybrid and nanocomposite materials represents a significant area of application for DPHA, where it contributes to the formation of robust and functional materials.
DPHA is used to create highly cross-linked hybrid monolithic columns by copolymerizing it with materials like polyhedral oligomeric silsesquioxane methacryl substituted (POSS-MA), resulting in materials with exceptional separation capabilities and stability. researchgate.netnih.gov
In the field of nanocomposites , DPHA is used as a cross-linking agent and a polymer matrix. For instance, well-dispersed core-shell ceria-poly(vinylpyrrolidone) (PVP) nanoparticles have been incorporated into a DPHA polymer coating to produce hybrid films. researchgate.net Similarly, silica (B1680970) nanoparticles have been combined with DPHA and 2-hydroxyethyl methacrylate (HEMA) to form highly transparent, hard coatings on plastic substrates with enhanced thermal stability and hydrophobicity. researchgate.net These organic/inorganic nanocomposite materials, prepared via UV curing, show potential as passive films for optical devices due to their excellent transparency and improved mechanical properties. researchgate.net
Degradation and Environmental Considerations of Dipentaerythritol Hexaacrylate
Degradation Pathways of DPHA and its Polymers
The degradation of DPHA and the cross-linked polymers it forms can proceed through several mechanisms, primarily influenced by environmental conditions such as the presence of water, oxygen, and microbial activity.
Polymers based on DPHA contain numerous ester linkages, which are susceptible to hydrolytic degradation. This process involves the chemical breakdown of the polymer chains through reaction with water. Water molecules act as nucleophiles, attacking the carbonyl carbon of the ester groups.
This reaction, which can be catalyzed by acids or bases, results in the cleavage of the ester bond, breaking down the highly cross-linked polymer network. The initial products are smaller, soluble polymer fragments. If hydrolysis proceeds to completion, the ultimate degradation products would be the parent polyol, dipentaerythritol (B87275), and acrylic acid or its oligomers. The rate of hydrolysis is influenced by factors such as pH, temperature, and the hydrophilicity of the polymer matrix.
Oxidative degradation involves the reaction of the polymer with oxygen. This process can be initiated or accelerated by heat, ultraviolet (UV) radiation, or the presence of strong oxidizing agents. For DPHA-based polymers, potential sites for oxidative attack include any residual carbon-carbon double bonds from the acrylate (B77674) groups that did not fully react during polymerization, as well as the carbon-hydrogen bonds within the polyol backbone.
Thermal decomposition studies indicate that at elevated temperatures, potential hazardous decomposition products include carbon dioxide, carbon monoxide, dense smoke, acrylate monomers, aldehydes, and other organic acids. covestro.com This suggests that under oxidative conditions, the polymer backbone can be cleaved, leading to the formation of a variety of smaller molecules.
Biodegradation involves the breakdown of materials by microorganisms such as bacteria and fungi. Standard tests are used to determine the readiness of a chemical to biodegrade in the environment. Studies on Dipentaerythritol hexaacrylate indicate that it is not readily biodegradable. In a 28-day aerobic biodegradation test, only minimal degradation was observed. This low level of biodegradation suggests that DPHA-based polymers are likely to persist in environments where microbial degradation is the primary breakdown mechanism.
Table 1: Biodegradation Data for this compound
| Test Type | Result | Exposure Time | Classification |
|---|
Environmental Fate and Behavior
The environmental fate of DPHA is governed by its degradation pathways and its potential for toxicity to environmental organisms.
DPHA exhibits toxicity to aquatic organisms. According to its Globally Harmonized System (GHS) classification, it is considered harmful to aquatic life with long-lasting effects. nih.gov Acute toxicity tests have established specific lethal concentration (LC50) and effective concentration (EC50) values for fish and aquatic invertebrates, respectively.
Table 2: Aquatic Ecotoxicity Data for this compound
| Species | Test Type | Value | Exposure Time |
|---|---|---|---|
| Cyprinus carpio (Carp) | Acute LC50 | 13 mg/L | 96 hours |
A PBT assessment evaluates a substance's potential to persist in the environment, accumulate in living organisms, and cause toxic effects.
Persistence (P): Based on standard testing, DPHA is not readily biodegradable, showing only 2% degradation over 28 days. This low rate of degradation indicates that the substance is persistent in the environment and meets the criterion for "Persistence."
Toxic (T): The substance is classified as harmful to aquatic life with long-lasting effects. nih.gov The acute toxicity values (LC50 for fish at 13 mg/L) fall within the range typically considered toxic to aquatic organisms. Therefore, DPHA meets the criterion for "Toxicity."
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dipentaerythritol |
| Acrylic acid |
| Carbon monoxide |
| Carbon dioxide |
Green Chemistry Approaches in DPHA Production and Application
Green chemistry principles are increasingly being applied to the production and use of industrial chemicals to minimize their environmental impact. For this compound (DPHA), these approaches focus on reducing volatile organic compound (VOC) emissions in its applications and developing more sustainable manufacturing and recycling processes.
This compound is a non-volatile, low-molecular-weight liquid, which makes it inherently suitable for formulating coatings and inks with low VOC content. biosynth.com Traditional solvent-based systems release significant amounts of VOCs as the coating dries or cures, contributing to air pollution and health concerns. hempel.com DPHA is a key component in UV-curable formulations, which are recognized for their environmental benefits. These systems utilize UV light to initiate rapid polymerization, a process that solidifies the liquid coating with minimal to no solvent evaporation.
The use of DPHA and other multifunctional acrylates in UV-curable systems aligns with the increasing regulatory pressure to limit VOC emissions. chasecorp.com These formulations can be designed as high-solids or even 100% solids (solvent-free) systems. covestro.com The inherent low volatility of DPHA means it becomes part of the final cured polymer network rather than evaporating into the atmosphere. made-in-china.com This is a significant advantage over traditional technologies that rely on solvents to adjust viscosity for application.
Table 1: Comparison of VOC Content in Coating Technologies
| Coating Technology | Typical VOC Content (% by weight) | Curing Mechanism |
|---|---|---|
| Traditional Solvent-borne | 40 - 70% | Solvent Evaporation |
| High-Solids Coatings | 10 - 40% | Solvent Evaporation & Chemical Reaction |
| Waterborne Coatings | 5 - 20% | Water Evaporation & Coalescence |
| UV-Curable (featuring DPHA) | 0 - 5% | Photopolymerization |
This table provides typical ranges of VOC content for different coating technologies, highlighting the low-VOC nature of UV-curable systems where DPHA is commonly used.
Efforts to make the production of DPHA more environmentally friendly focus on clean production methods that minimize waste and energy consumption. google.com Traditional synthesis post-treatment often involves washing steps that generate large volumes of industrial organic wastewater with high Chemical Oxygen Demand (COD), which is costly and difficult to treat. google.comgoogle.com
Modern, greener synthesis strategies aim to eliminate this wastewater generation. google.com One such clean production method involves a multi-step process that emphasizes recycling and adsorbent-based purification. google.com This process can overcome the shortcomings of traditional methods by implementing the following steps:
Neutralization: After the initial esterification reaction, caustic soda is used to neutralize excess acid. google.com
Adsorption: Instead of washing with water, adsorbents like magnesium silicate (B1173343) are used to capture the salts formed during neutralization. google.comgoogle.com
Solvent and Water Recycling: Water added during neutralization and the organic solvent used in the reaction are recovered through reduced pressure distillation and can be directly reused in subsequent batches. google.comgoogle.com
Decolorization and Final Purification: Adsorbents such as alkaline Ca-bentonite and calcium oxide are used for decolorization and to remove any trace amounts of water or acid. google.comgoogle.com
This approach fundamentally solves the organic wastewater pollution problem by creating a closed-loop system for water and solvents, making it a green, environmentally friendly, and low-carbon production method. google.comgoogle.com The yield of DPHA from such clean production methods can be very high, reaching over 98%. google.com
Table 2: Key Steps in a Clean Production Method for DPHA
| Step | Traditional Method | Green Chemistry Approach | Environmental Benefit |
|---|---|---|---|
| 1. Esterification | Reaction of Dipentaerythritol and Acrylic Acid | Optimized reaction parameters to increase yield from the source. google.com | Higher efficiency, less unreacted starting material. |
| 2. Neutralization | Neutralization with a base. | Neutralization with caustic soda flakes and a minimal amount of water. google.com | Reduced water usage. |
| 3. Purification | Washing with water, leading to wastewater generation. | Use of adsorbents (e.g., magnesium silicate) to remove salts. google.comgoogle.com | Elimination of organic wastewater. |
| 4. Solvent/Water Handling | Wastewater requires extensive treatment. | Reduced pressure distillation to recover and recycle water and solvent for the next batch. google.comgoogle.com | Circular use of resources, no wastewater discharge. |
| 5. Decolorization | Various methods, may involve waste streams. | Use of adsorbents like alkaline Ca-bentonite and calcium oxide. google.comgoogle.com | Effective purification with solid, manageable waste. |
This table contrasts traditional and green synthesis approaches for DPHA, detailing the environmental advantages of modern, cleaner production methods.
While the focus has been on sustainable synthesis, research into recycling cured materials containing DPHA is part of a broader effort in the polymer industry. The development of materials that can be more easily recycled or degraded is an ongoing area of research.
Theoretical Modeling and Computational Studies of Dipentaerythritol Hexaacrylate
Molecular Dynamics Simulations of DPHA Polymerization and Network Formation
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For multifunctional acrylates such as DPHA, MD simulations provide a virtual microscope to observe the evolution of the polymer network from liquid monomers to a solid, cross-linked material. uva.nl These simulations are crucial for understanding how the network topology develops and influences the final thermomechanical properties. rsc.org
Researchers utilize MD simulations in conjunction with graph theory to analyze the polymerization of similar multifunctional acrylates, such as hexanediol (B3050542) diacrylate (HDDA), which serves as a model for the behavior of DPHA. uva.nlrsc.org In this approach, a system of monomers is simulated, and covalent bonds are formed between reactive sites based on proximity and orientation criteria, mimicking the free-radical polymerization process. uva.nl
Key research findings from these simulations include:
Gel Point Determination: The gel point, which marks the transition from a liquid to a solid gel, is identified as the moment a "giant component" or a continuous network of connected monomers spans the simulation box. For HDDA systems, the gel point was found to occur at approximately 18% bond conversion. rsc.org
Thermomechanical Properties: MD simulations can be used to predict macroscopic properties from the atomistic model. The glass transition temperature (Tg) is determined by simulating the material at different temperatures and observing the change in the thermal expansion coefficient. For an HDDA network with a bond conversion level similar to that achieved in experiments, the Tg was calculated to be around 400 K. The Young's modulus, a measure of stiffness, was estimated to be approximately 3 GPa for the same network. rsc.org
These simulation-based findings provide a framework for understanding how the molecular characteristics of DPHA, with its six acrylate (B77674) groups and flexible core, govern the formation and properties of the resulting polymer network.
Table 1: Predicted Properties of a Multifunctional Acrylate Network via MD Simulation Data based on simulations of hexanediol diacrylate (HDDA) as a model for multifunctional acrylates. rsc.org
| Property | Predicted Value | Simulation Method/Observation |
| Gel Point (Bond Conversion) | ~0.18 | Formation of a giant component in the network |
| Glass Transition Temp. (Tg) | ~400 K | Change in thermal expansion coefficient |
| Young's Modulus | ~3 GPa | Stress-strain analysis of the simulated network |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to elucidate the detailed mechanisms of chemical reactions at the atomic level. nih.gov For acrylates, DFT calculations provide critical insights into the thermodynamics and kinetics of polymerization, including the characterization of transition states and reaction intermediates. rsc.org
While specific DFT studies on DPHA are not prevalent in public literature, extensive research on simpler acrylates and methacrylates establishes the methodology. rsc.org These studies can be extrapolated to understand the complex reactivity of DPHA's six acrylate groups. DFT calculations can model key steps in free-radical polymerization:
Initiation and Propagation: DFT can be used to calculate the energy barriers (activation energies) for the addition of a radical to an acrylate double bond. rsc.org This helps in understanding the reactivity of the monomer.
Chain Transfer and Termination: Side reactions, such as chain transfer and termination, limit the growth of the polymer chain and affect the final network structure. DFT calculations on model systems for acrylate group transfer polymerization (GTP) have been used to investigate unwanted side reactions like backbiting and proton transfer. acs.org
Reaction Pathways: In complex reactions, multiple pathways may be possible. DFT is used to map the potential energy surface for each pathway, allowing researchers to identify the most energetically favorable route. For instance, in the iridium-catalyzed alkenylation of benzylamine (B48309) with ethyl acrylate, DFT calculations revealed that C-H activation is reversible and that the migratory insertion of the acrylate is the rate-determining step. acs.org
DFT calculations are also instrumental in understanding photochemical reactions, which are relevant to the UV-curing of DPHA. Studies on the photochemical dimerization of various heteroaryl acrylates have used DFT to locate intermediates and transition states, explaining the observed regioselectivity and stereoselectivity of the reactions. dnu.dp.ua A central part of these analyses involves calculating the energy barriers for different reaction pathways to determine the most likely mechanism. mdpi.com
Table 2: Application of DFT in Analyzing Acrylate Reaction Mechanisms
| DFT Application | Information Obtained | Relevance to DPHA Polymerization |
| Transition State (TS) Search | Energy barriers (ΔETS), geometries of transition states rsc.org | Predicts the kinetic feasibility of propagation, termination, and side reactions. rsc.org |
| Potential Energy Surface Mapping | Identification of intermediates, reaction pathways, and rate-determining steps acs.orgdnu.dp.ua | Elucidates the multi-step mechanism of cross-linking. acs.org |
| Analysis of Frontier Molecular Orbitals (FMO) | HOMO-LUMO energy gaps, orbital coefficients acs.org | Explains regioselectivity and stereoselectivity in addition reactions. acs.org |
| Calculation of Thermochemical Properties | Reaction energies (ΔErxn), heats of formation | Determines the thermodynamic stability of reactants, products, and intermediates. |
Kinetic Modeling of Photopolymerization Processes
The photopolymerization of multifunctional acrylates like DPHA is a complex process characterized by rapid reaction rates and the formation of a highly cross-linked network. gatech.edu Kinetic modeling is essential for predicting and controlling the curing process, especially in applications like stereolithography and coatings. gatech.educmu.edu These models aim to describe the rate of conversion of the acrylate functional groups as a function of various parameters.
Several modeling approaches have been developed:
ODE-Based Models: A common approach uses a set of ordinary differential equations (ODEs) to describe the concentrations of the different species involved (initiator, radicals, monomer, oxygen). gatech.edufrontiersin.org These models can predict the double bond conversion and are often used to determine the impact of process parameters such as light intensity, initiator concentration, and exposure time. gatech.edu
Kinetic Monte Carlo (KMC) Models: KMC simulations provide a more detailed, statistical description of network formation. gatech.edu They are particularly useful when the impact of chain length on the kinetics or the evolution of the molecular weight distribution is of interest. gatech.edunih.gov
A key challenge in the photopolymerization of acrylates is oxygen inhibition. Dissolved oxygen reacts with the initiating radicals, consuming them and creating a period of inhibition at the start of the reaction. Kinetic models for photopolymerization in the presence of oxygen must include reaction and diffusion terms for oxygen to accurately predict curing behavior, especially in thin films or at the surface of a curing part. frontiersin.orgmdpi.com
Table 3: Key Parameters in Kinetic Models of Multifunctional Acrylate Photopolymerization
| Parameter | Description | Dependence/Effect |
| kp (Propagation Rate Constant) | Rate at which monomer units are added to the growing polymer chain. cmu.edu | Decreases significantly at high conversion due to diffusion limitations. cmu.edu |
| kt (Termination Rate Constant) | Rate at which active radicals are deactivated through combination or disproportionation. cmu.edu | Changes more drastically than kp during the reaction as radical mobility is severely restricted. cmu.edu |
| kb (Radical Trapping Rate Constant) | Rate at which active radicals become physically trapped and immobilized in the polymer network. cmu.edu | Assumed to increase exponentially with the inverse of the free volume. cmu.eduacs.org |
| I0 (Light Intensity) | The intensity of the UV light source used for initiation. gatech.edu | Affects the rate of initiator decomposition and the concentration of active radicals. Higher intensity can lead to higher final conversion. cmu.edu |
| [O2] (Oxygen Concentration) | Concentration of dissolved oxygen that inhibits the polymerization. frontiersin.org | Causes an induction period before polymerization begins; its diffusion into the resin is a critical factor. mdpi.com |
Structure-Property Relationship Predictions through Computational Methods
Predicting the final properties of a DPHA-based polymer from its molecular structure is a primary goal of computational modeling. Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure (represented by molecular descriptors) and a specific macroscopic property. mit.edu
For network polymers like those formed from DPHA, computational methods are used to bridge the gap between the monomer's chemistry and the material's performance.
Combined kMC and MD Simulations: A powerful approach combines kinetic Monte Carlo (kMC) simulations to model the polymerization chemistry with Molecular Dynamics (MD) to relax the resulting network structure. nih.gov This integrated method can predict the complete 3D arrangement of the polymer network, including defects like dangling chains and the distribution of branch points. From this detailed 3D structure, molecular descriptors such as pore size distribution, dangling chain density, and cross-link density can be calculated. These descriptors are then correlated with macroscopic properties like mechanical modulus, swelling behavior, and thermal stability. nih.gov
Machine Learning Approaches: Machine learning models, such as Linear Regression (LR), Support Vector Regression (SVR), and Recursive Neural Networks (RNN), are increasingly used to build QSPR models. researcher.liferesearchgate.net These models learn from a dataset of polymers with known properties. For acrylic polymers, RNNs have been successfully used to predict the glass transition temperature (Tg) by representing the polymer structure as a variable-size graph. researchgate.net The input to these models can be topological indices or other calculated molecular descriptors. researcher.life
These computational predictions of structure-property relationships provide a molecular blueprint for designing new polymers. researcher.life By systematically varying the monomer structure (e.g., the length of the spacer arms in an acrylate monomer) in silico, researchers can predict the resulting changes in properties and guide the synthesis of materials with tailored performance characteristics. nih.govresearcher.life
Table 4: Computational Methods for Structure-Property Relationship (QSPR) Prediction
| Method | Molecular Descriptors Used | Predicted Properties |
| kMC-MD Hybrid Simulation nih.gov | Pore size distribution, cross-link density, dangling chain distribution, segmental composition. nih.gov | Mechanical modulus, thermal stability, swelling behavior. nih.gov |
| Recursive Neural Networks (RNN) researchgate.net | Labeled graph representation of the polymer repeat unit and architecture. researchgate.net | Glass transition temperature (Tg), melting point. researchgate.net |
| Support Vector Regression (SVR) researcher.life | Topological indices (e.g., based on molecular graphs), polarizability, molar volume. researcher.life | Various physicochemical properties. researcher.life |
| Molecular Dynamics (MD) rsc.org | Atomistic configuration, inter-atomic potentials. rsc.org | Glass transition temperature (Tg), Young's modulus, thermal expansion coefficient. rsc.org |
Future Research Directions for Dipentaerythritol Hexaacrylate
Development of Novel DPHA Derivatives with Tailored Functionality
The synthesis of new DPHA derivatives is a promising avenue for customizing material properties. By chemically modifying the DPHA molecule, researchers can introduce new functionalities to meet the demands of advanced applications.
Strategies for Derivatization: The core structure of DPHA can be altered through various organic reactions. For instance, the remaining hydroxyl groups on the dipentaerythritol (B87275) backbone can be functionalized to introduce different chemical moieties. This could involve esterification with different acids to create mixed acrylates or other functional groups, leading to polymers with a range of properties. The development of novel phthalide (B148349) derivatives bearing specific skeletons through pharmacophore-combination and homologous derivatization strategies serves as an example of how multistage structure optimization can lead to agents with enhanced properties. nih.gov
Tailored Properties: The goal of creating derivatives is to achieve specific performance characteristics. For example, incorporating flexible side chains could enhance the toughness and reduce the brittleness of the resulting polymer networks. evitachem.com Conversely, introducing aromatic or rigid cyclic structures could increase the thermal stability and refractive index of the material. The development of derivative and variant products with tunable composition and structure offers the potential for a wide range of clinical applications. researchgate.net
Application-Specific Monomers: Research in this area will likely focus on creating DPHA derivatives for targeted applications. This could include developing bio-based alternatives to reduce environmental impact or designing monomers with specific reactive groups for use in dual-curing systems, which combine photo- and thermal-curing mechanisms. evitachem.com
A summary of potential derivatization strategies and their expected outcomes is presented below:
| Derivatization Strategy | Targeted Property Enhancement | Potential Application Area |
| Esterification with flexible long-chain acids | Increased flexibility and impact strength | Flexible coatings, adhesives |
| Incorporation of aromatic moieties | Enhanced thermal stability, higher refractive index | Optical films, high-performance composites |
| Functionalization with hydrophilic groups | Improved water absorption and biocompatibility | Hydrogels, biomedical devices |
| Introduction of photoreactive groups | Dual-curing capabilities | 3D printing, advanced adhesives |
Integration of DPHA in Smart and Responsive Materials
Smart materials, which can change their properties in response to external stimuli, represent a significant area of growth for DPHA. numberanalytics.com The high crosslinking ability of DPHA makes it an excellent candidate for creating robust and responsive polymer networks.
Stimuli-Responsive Systems: DPHA-based networks can be designed to respond to a variety of stimuli, including light, heat, pH, and chemical analytes. numberanalytics.comnih.gov For example, by incorporating light-sensitive molecules, it is possible to create materials that change shape or color when exposed to specific wavelengths of light. Similarly, thermo-responsive polymers can be developed that alter their solubility or swelling behavior with changes in temperature. numberanalytics.com
Mechanisms of Responsiveness: The responsiveness of these materials is achieved by integrating specific functional units into the polymer network. numberanalytics.comnih.gov This can be done by co-polymerizing DPHA with functional monomers or by post-functionalizing the DPHA network. Polydopamine (PDA), for instance, is a nature-inspired polymer with excellent photo-responsive properties and an active surface for loading various responsive motifs. nih.gov
Potential Applications: The applications for DPHA-based smart materials are vast and varied. They include sensors that can detect specific chemicals, drug delivery systems that release their payload in response to a biological trigger, and self-healing coatings that repair damage when exposed to heat or light. nih.govrsc.org The integration of smart technologies, such as AI and IoT, is also revolutionizing fields like façade lighting, enabling real-time control and enhanced energy efficiency. wfmmedia.com
Advanced Characterization Techniques for DPHA-based Networks
A deeper understanding of the structure-property relationships in DPHA-based materials is crucial for their optimization. Advanced characterization techniques are needed to probe the complex, three-dimensional networks formed during polymerization.
In Situ and Operando Analysis: Techniques that allow for the real-time monitoring of the polymerization process are invaluable. mdpi.com In situ and operando methods, such as Raman and FTIR spectroscopy, can provide insights into the reaction kinetics and the evolution of the network structure as it forms. mdpi.comnumberanalytics.com These methods are critical for understanding how different formulations and processing conditions affect the final properties of the material.
High-Resolution Imaging and Spectroscopy: Advanced imaging techniques, like atomic force microscopy (AFM) and transmission electron microscopy (TEM), can be used to visualize the morphology of the polymer network at the nanoscale. mdpi.com When combined with spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, a more complete picture of the network's chemical and physical structure can be obtained. numberanalytics.com
Multi-Scale Modeling and Simulation: Computational modeling and simulation will play an increasingly important role in predicting the behavior of DPHA-based networks. By developing accurate models, researchers can simulate the polymerization process and predict the resulting material properties, reducing the need for extensive experimental work.
A table of advanced characterization techniques and their applications is provided below:
| Technique | Information Obtained | Relevance to DPHA Networks |
| In situ Raman/FTIR Spectroscopy | Real-time chemical conversion, reaction kinetics | Optimization of curing parameters |
| Atomic Force Microscopy (AFM) | Surface topography, nanomechanical properties | Understanding surface hardness and morphology |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, crosslink density | Correlating structure with bulk properties |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature | Assessing mechanical performance under different conditions |
Life Cycle Assessment of DPHA Production and Applications
As with any widely used chemical, a thorough understanding of the environmental impact of DPHA is essential. A Life Cycle Assessment (LCA) provides a systematic way to evaluate the environmental burdens associated with a product or process from cradle to grave. gdrc.orgecochain.com
Cradle-to-Grave Analysis: An LCA of DPHA would encompass all stages of its life cycle, from the extraction of raw materials and its synthesis to its use in various applications and its end-of-life disposal. gdrc.orgtrazable.io This includes quantifying the energy and materials used, as well as the waste and emissions generated at each stage. ecochain.comfao.org
Identifying Environmental Hotspots: The primary goal of an LCA is to identify the stages of the life cycle that have the most significant environmental impact. gdrc.org For DPHA, this could be the energy-intensive synthesis process or the disposal of products containing DPHA at the end of their life.
Pathways to Sustainability: The insights gained from an LCA can guide efforts to improve the sustainability of DPHA. This could involve developing more energy-efficient synthesis routes, exploring the use of renewable feedstocks, or designing DPHA-based products that are more easily recycled or biodegraded. The use of LCA is a valuable tool for identifying the sources and assessing the environmental impact of new technologies. mdpi.com
Exploration of DPHA in Emerging Technologies (e.g., Quantum Dots, Flexible Electronics)
The unique properties of DPHA make it a compelling candidate for use in a range of emerging technologies that are set to revolutionize industries from electronics to energy.
Quantum Dots (QDs): DPHA can be used as a host matrix for quantum dots, which are semiconductor nanocrystals with unique optical and electronic properties. numberanalytics.com The high transparency and crosslinking density of DPHA can help to protect the QDs and enhance the performance of QD-based devices, such as displays and lighting. numberanalytics.com The integration of QDs into conductive materials can also improve their mechanical properties, making them suitable for flexible electronics. numberanalytics.com
Flexible Electronics: The demand for flexible and wearable electronic devices is rapidly growing. researchgate.net DPHA, particularly when modified to enhance its flexibility, can be used to create flexible substrates and encapsulants for these devices. Its rapid curing properties are also well-suited for roll-to-roll manufacturing processes, which are used to produce flexible electronics on a large scale. sigmaaldrich.com
Other Emerging Fields: The potential applications for DPHA extend beyond these examples. It is being explored for use in advanced composites, microfluidics, and even in the development of new types of monolithic columns for high-efficiency separation of proteins. researchgate.net As research continues, it is likely that DPHA will find its way into an even wider array of innovative technologies.
Q & A
Q. What are the key physicochemical properties of DPHA critical for designing photopolymerization experiments?
DPHA exhibits high crosslinking density due to its six acrylate groups, with a molecular weight of 578.56 g/mol (C₂₈H₃₄O₁₃) and predicted density of 1.184 g/cm³ . Its viscosity ranges from 4,000–7,000 mPa·s at 25°C, impacting resin formulation and curing kinetics. The refractive index (1.4892 at 25°C) and glass transition temperature (Tg) are essential for optical applications, such as holography . Researchers should prioritize these properties when optimizing light intensity (e.g., 50 mW/cm²) and curing protocols .
Q. How is DPHA synthesized, and what factors influence its purity and yield?
DPHA is synthesized via the acid chloride method, where acryloyl chloride reacts with dipentaerythritol. Key parameters include:
- Molar ratio : Excess acryloyl chloride ensures complete esterification.
- Temperature : Controlled reaction temperatures (typically 0–5°C) minimize side reactions like oligomerization.
- Purification : Column chromatography or recrystallization removes unreacted monomers, achieving ≥98% purity . Contradictions in reported yields (e.g., 45–46% in early studies) may stem from variations in solvent systems or catalyst use .
Q. What role does DPHA play in UV-curable formulations, and how is its reactivity quantified?
DPHA acts as a multifunctional crosslinker, accelerating gelation via radical polymerization. Its reactivity is assessed by:
- Curing speed : Measured via photo-DSC under UV light (e.g., 500 mJ/cm² cumulative dose) .
- Double bond conversion : FTIR spectroscopy tracks acrylate group consumption (1,640 cm⁻¹ peak) .
- Mechanical properties : High crosslinking density improves hardness (e.g., pencil hardness ≥4H) and abrasion resistance .
Advanced Research Questions
Q. How can conflicting data on DPHA’s viscosity and density be resolved in experimental designs?
Discrepancies in viscosity (e.g., 4,000–7,000 mPa·s vs. 5,000–8,000 mPa·s) and density (1.184 g/cm³ predicted vs. 1.155 g/mL measured) arise from:
- Measurement conditions : Temperature fluctuations (±2°C) significantly affect viscosity.
- Sample purity : Residual solvents or inhibitors (e.g., ≤650 ppm MEHQ) alter rheological properties .
To mitigate contradictions, standardize testing protocols (e.g., JIS K 5600-5-1 for viscosity) and report purity levels explicitly .
Q. What strategies optimize DPHA’s performance in hybrid photopolymer systems with competing nucleation mechanisms?
In systems like α-pinene ozonolysis, DPHA particles (20 nm initial size) compete with nucleated SOA (secondary organic aerosol) for condensation surfaces. To enhance DPHA’s dominance:
- Concentration control : Use ≥75 µg/m³ SOA to limit nucleation .
- Coating thickness : Adjust ozone levels to maximize DPHA-SOA core-shell structures (70 nm final size) .
- Kinetic analysis : Monitor size distributions via SMPS (Scanning Mobility Particle Sizer) to quantify mass partitioning (e.g., 40% DPHA vs. 60% SOA) .
Q. How does DPHA’s molecular architecture influence its performance in holographic photonic crystals?
In graded photonic super-crystals, DPHA’s high functionality enables precise lattice formation via interference patterns. Key considerations include:
- Spin-coating parameters : Uniform film formation at 2,000 rpm for 30 sec .
- Exposure dose : 405 nm laser at 10 mW/cm² for 60 sec ensures complete crosslinking .
- Post-development analysis : SEM/AFM validates periodicity, while UV-Vis spectroscopy confirms Bragg diffraction peaks .
Q. What safety protocols are critical when handling DPHA in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and ABEK respirators prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to inhibit inhalation of vapors (flash point: 113°C) .
- Inhibitor monitoring : MEHQ (≤650 ppm) prevents premature polymerization; test levels via HPLC pre-experiment .
Methodological Notes for Data Interpretation
- Contradiction resolution : Cross-reference synthesis protocols (e.g., acid chloride vs. esterification) when comparing purity/yield .
- Parameter standardization : Adopt JIS or ASTM standards for viscosity, refractive index, and curing tests .
- Advanced characterization : Use MALDI-TOF MS to confirm DPHA’s oligomer distribution and quantify residual monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
